REACTION_CXSMILES
|
[S:1]1[C:13]2[N:5]([C:6]3[C:11]([N:12]=2)=[CH:10][CH:9]=[C:8]([CH2:14][OH:15])[CH:7]=3)[CH2:4][CH2:3]C1>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[S:1]1[CH:3]=[CH:4][N:5]2[C:6]3[CH:7]=[C:8]([CH:14]=[O:15])[CH:9]=[CH:10][C:11]=3[N:12]=[C:13]12 |f:1.2.3|
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
S1CCCN2C3=CC(=CC=C3N=C12)CO
|
Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a round bottomed flask was loaded
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
S1C=2N(C=C1)C1=C(N2)C=CC(=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |